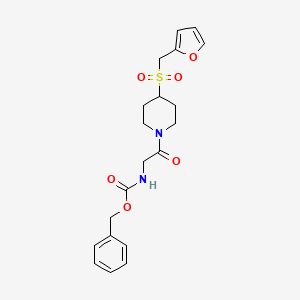

Benzyl (2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate

Description

Benzyl (2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate is a synthetic carbamate derivative featuring a piperidine core substituted with a sulfonyl group linked to a furan-2-ylmethyl moiety.

Properties

IUPAC Name |

benzyl N-[2-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6S/c23-19(13-21-20(24)28-14-16-5-2-1-3-6-16)22-10-8-18(9-11-22)29(25,26)15-17-7-4-12-27-17/h1-7,12,18H,8-11,13-15H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYKRDUYVMRXCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl sulfonyl chloride, which is then reacted with piperidine to form the sulfonyl piperidine intermediate. This intermediate is further reacted with benzyl chloroformate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Sulfide derivatives.

Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

The compound features a furan ring, which is known for its biological activity, particularly in drug design. The piperidine ring enhances the compound's interaction with biological targets due to its nitrogen atom, which can participate in hydrogen bonding.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit potential as anticancer agents. For instance, derivatives of benzamide have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth . The sulfonamide group present in the compound may enhance its ability to interact with target proteins involved in cancer progression.

Case Study

A study evaluating the effectiveness of benzamide derivatives revealed that certain compounds demonstrated moderate to high potency as RET kinase inhibitors, suggesting that benzyl (2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate could be explored further for its anticancer properties .

Antimicrobial Properties

The furan moiety has been associated with antimicrobial activity. Research has shown that furan-containing compounds can inhibit bacterial growth, making them candidates for developing new antibiotics . The presence of the piperidine ring may also contribute to this activity by enhancing membrane permeability.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Reference |

|---|---|---|

| Furan-based derivatives | Moderate antibacterial | |

| Benzamide derivatives | High potency against RET |

Neuropharmacological Effects

Piperidine derivatives are often studied for their neuropharmacological properties, including potential use as anxiolytics or antidepressants. The structural characteristics of benzyl (2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate make it a candidate for further investigation in this area.

Case Study

Research into similar piperidine-based compounds has shown promising results in preclinical models for treating anxiety disorders. These findings suggest that benzyl (2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate may warrant exploration for similar neuropharmacological applications .

Inhibition of Enzymatic Activity

The compound's structure suggests potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, sulfonamide groups are known to inhibit carbonic anhydrase, which could be relevant for conditions like glaucoma or edema.

Data Table: Enzyme Inhibition Potential

Mechanism of Action

The mechanism of action of Benzyl (2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The compound’s uniqueness lies in its combination of a furan-2-ylmethylsulfonyl group and a piperidine-carbamate scaffold . Below is a comparative analysis with structurally or functionally related compounds from the literature:

Key Observations :

Fluorinated analogues (e.g., ) exhibit moderate structural similarity (0.62) but likely differ in pharmacokinetics due to the fluorobenzyl group’s lipophilicity and metabolic stability .

Synthetic Strategies: The main compound’s synthesis likely involves sulfonylation of a piperidine intermediate followed by carbamate coupling, akin to methods used for fluorobenzyl derivatives () .

Pharmacological and Chemical Properties

While experimental data for the main compound are sparse, inferences can be drawn from analogues:

Biological Activity

Benzyl (2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Composition and Properties

The molecular formula of Benzyl (2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate is , with a molecular weight of approximately 366.44 g/mol. The compound features a piperidine ring, a furan moiety, and a carbamate functional group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.44 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is believed to involve several mechanisms:

1. Enzyme Interaction:

The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling.

2. Receptor Binding:

It may bind to various receptors, modulating pathways related to inflammation, apoptosis, and cell proliferation. This interaction is crucial for its potential therapeutic effects against diseases such as cancer and inflammatory disorders.

3. Modulation of Signaling Pathways:

Research suggests that the compound can influence signaling pathways associated with cancer cell proliferation and inflammatory responses, making it a candidate for therapeutic applications in oncology and immunology.

Research Findings and Case Studies

Recent studies have focused on the pharmacological properties of Benzyl (2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate:

Anticancer Activity:

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to inhibit the growth of breast cancer cells by inducing apoptosis through the modulation of Bcl-2 family proteins .

Anti-inflammatory Properties:

The compound has shown promise in reducing inflammation in animal models. It appears to lower pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Effects:

Preliminary research indicates that Benzyl (2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate may offer neuroprotective benefits in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions like Alzheimer's disease .

Comparative Analysis with Other Compounds

To better understand the biological activity of Benzyl (2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate, it is essential to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Activity |

|---|---|---|

| Compound A | Anticancer activity | |

| Compound B | Anti-inflammatory properties | |

| Benzyl Carbamate | Anticancer and neuroprotective |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl (2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)carbamate, and what reaction conditions yield the highest purity?

- Methodology :

-

Step 1 : React 4-((furan-2-ylmethyl)sulfonyl)piperidine with ethyl glyoxylate to form the 2-oxoethyl intermediate.

-

Step 2 : Introduce the carbamate group using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .

-

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the compound.

-

Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC (C18 column, methanol/water mobile phase) .

- Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (Step 2) | Prevents carbamate hydrolysis |

| Solvent | Anhydrous DCM | Minimizes side reactions |

| Reaction Time | 12–16 hours (Step 1) | Ensures complete piperidine activation |

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the furan (δ 6.3–7.4 ppm), sulfonyl (δ 3.1–3.5 ppm), and carbamate (δ 4.5–5.1 ppm) groups via ¹H/¹³C NMR .

- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak ([M+H]⁺ expected at m/z ~463) .

- X-ray Crystallography : Resolve stereochemistry of the piperidine ring if chiral centers are present .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the sulfonyl-piperidine moiety?

- Experimental Design :

-

Variation of Substituents : Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene, pyridine) to assess impact on enzyme binding .

-

Biological Assays : Test analogues against HIV protease (IC₅₀ assays) or cancer cell lines (MTT assays) to correlate substituent effects with activity .

-

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., proteases, kinases) .

- Data Interpretation :

| Modification | Observed Activity | Likely Mechanism |

|---|---|---|

| Furan → Thiophene | ↑ Antiviral activity | Enhanced hydrophobic interactions |

| Sulfonyl → Carbonyl | ↓ Enzyme inhibition | Loss of H-bonding with active site |

Q. How can contradictory results in biological activity (e.g., antiviral vs. anticancer effects) be resolved?

- Hypothesis Testing :

- Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended binding partners .

- Pathway Analysis : Perform RNA-seq on treated cells to map differentially expressed genes (e.g., apoptosis vs. viral replication pathways) .

Q. What computational approaches are suitable for predicting the compound’s metabolic stability?

- Tools :

- ADMET Prediction : Use SwissADME to estimate solubility (LogP ~2.8) and CYP450 metabolism .

- MD Simulations : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., furan oxidation) .

Methodological Challenges and Solutions

Q. How can researchers address instability of the carbamate group under physiological conditions?

- Stabilization Techniques :

-

pH Optimization : Use buffered solutions (pH 6.5–7.4) to minimize hydrolysis .

-

Prodrug Design : Replace benzyl carbamate with a tert-butyloxycarbonyl (Boc) group, which is cleaved enzymatically in vivo .

- Stability Data :

| Condition | Half-Life | Degradation Product |

|---|---|---|

| pH 7.4, 37°C | 4.2 hours | 2-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)acetic acid |

| pH 2.0, 37°C | 0.8 hours | Benzyl alcohol + CO₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.